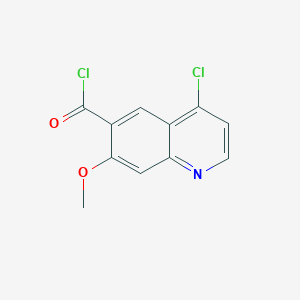

7-Methoxy-4-chloro-quinoline-6-carbonyl chloride

Description

Significance of Quinoline (B57606) Scaffolds in Organic Synthesis

The quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the design and synthesis of complex organic molecules. researchgate.netnih.gov Its prevalence in numerous natural products and synthetic compounds with a wide spectrum of biological activities underscores its importance. nih.govresearchgate.net In medicinal chemistry, quinoline derivatives have been extensively investigated and developed as therapeutic agents with anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.gov

The value of the quinoline scaffold lies in its chemical versatility. nih.gov The ring can be functionalized at various positions, allowing for the precise tuning of its steric and electronic properties. rsc.org This adaptability enables chemists to create vast libraries of quinoline derivatives, systematically exploring structure-activity relationships to optimize compounds for specific biological targets. nih.govrsc.org The functionalization of the quinoline ring has become a transformative strategy in modern drug discovery, accelerating the development of novel drug candidates with potentially enhanced efficacy and selectivity. rsc.org

Overview of Carbonyl Chlorides in Chemical Transformations

Carbonyl chlorides, also known as acid chlorides or acyl chlorides, are a class of organic compounds characterized by the -COCl functional group. They are among the most reactive derivatives of carboxylic acids, a property that makes them exceptionally useful as intermediates in organic synthesis. fiveable.me The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing nature of both the oxygen and chlorine atoms, makes it highly susceptible to attack by nucleophiles. fiveable.me

The primary role of carbonyl chlorides in chemical transformations is in nucleophilic acyl substitution reactions. fiveable.me These reactions proceed through an addition-elimination mechanism where a nucleophile adds to the carbonyl carbon, followed by the departure of the chloride ion, which is an excellent leaving group. This process allows for the efficient conversion of carbonyl chlorides into a wide array of other functional groups, including:

Esters: by reaction with alcohols.

Amides: by reaction with ammonia (B1221849) or primary/secondary amines.

Ketones: by reaction with organocuprates. chemistrysteps.com

Due to their high reactivity, carbonyl chlorides must be handled under anhydrous conditions, as they readily hydrolyze in the presence of water to form the corresponding carboxylic acid. evitachem.comacs.org This reactivity, while demanding careful handling, is precisely what makes them powerful and indispensable tools for constructing complex molecular architectures.

Research Context of 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride within Contemporary Synthetic Chemistry

7-Methoxy-4-chloro-quinoline-6-carbonyl chloride is a highly specialized chemical intermediate that combines the structural features of a quinoline scaffold with the reactivity of a carbonyl chloride. evitachem.com This trifunctional compound serves as a sophisticated building block in multi-step synthetic pathways. Its strategic importance is primarily linked to its role as a precursor in the synthesis of targeted pharmaceutical compounds. evitachem.com

The table below summarizes the key identification and property data for this compound.

| Property | Data |

| IUPAC Name | 4-chloro-7-methoxyquinoline-6-carbonyl chloride evitachem.com |

| CAS Number | 417721-35-8 evitachem.comchemicalbook.com |

| Molecular Formula | C₁₁H₇Cl₂NO₂ evitachem.com |

| Molecular Weight | 256.08 g/mol evitachem.com |

| Structure | A quinoline core substituted with a chloro group at the 4-position, a methoxy (B1213986) group at the 7-position, and a carbonyl chloride group at the 6-position. evitachem.com |

The primary research application of 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride is as a key intermediate in the synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide (B1359183). ambeed.com This transformation is typically achieved through a nucleophilic acyl substitution reaction where the carbonyl chloride group reacts with ammonia. ambeed.com The resulting carboxamide is a crucial precursor for the synthesis of Lenvatinib, an oral multi-receptor tyrosine kinase inhibitor used in cancer therapy. chemicalbook.com

The synthesis of the title compound itself generally starts from a quinoline derivative, such as 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. The conversion to the carbonyl chloride is often accomplished using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). evitachem.comambeed.com

The reactivity of 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride is dominated by its carbonyl chloride functional group. Research findings related to its chemical transformations are detailed in the following table.

| Reactant | Reagent(s) | Product | Reaction Type |

| 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride | Ammonia (aqueous) / Tetrahydrofuran ambeed.com | 4-Chloro-7-methoxyquinoline-6-carboxamide ambeed.com | Nucleophilic Acyl Substitution |

| 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride | Water evitachem.com | 7-Methoxy-4-chloro-quinoline-6-carboxylic acid evitachem.com | Hydrolysis |

| 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride | Alcohols evitachem.com | Corresponding Esters evitachem.com | Nucleophilic Acyl Substitution (Esterification) |

This compound exemplifies the modern approach in synthetic chemistry, where complex, polyfunctional molecules are designed as specific building blocks to streamline the construction of high-value target molecules. Its utility is not as a final product but as a critical stepping stone in a longer, more complex synthetic journey.

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-7-methoxyquinoline-6-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c1-16-10-5-9-6(4-7(10)11(13)15)8(12)2-3-14-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLZUWZNHMDNQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization of 7 Methoxy 4 Chloro Quinoline 6 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark of the reactivity of 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride ion, a good leaving group, and the formation of a new bond between the carbonyl carbon and the nucleophile. This general mechanism underpins the formation of a variety of derivatives, including carboxamides and carboxylate esters.

Esterification Reactions for Carboxylate Derivatives

Similar to amidation, 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride readily undergoes esterification reactions with alcohols and phenols to furnish the corresponding carboxylate esters. These reactions are a fundamental method for introducing an ester functionality onto the quinoline (B57606) scaffold.

The reaction of 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride with alcohols or phenols proceeds via a nucleophilic acyl substitution mechanism. The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the carbonyl carbon. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the HCl produced.

The reactivity of the alcohol or phenol (B47542) is influenced by both electronic and steric factors. Alcohols are generally more nucleophilic than phenols due to the higher electron density on the hydroxyl oxygen. Consequently, reactions with simple primary and secondary alcohols are typically facile and occur under mild conditions. Tertiary alcohols, being more sterically hindered, may react more slowly or require more forcing conditions.

Phenols, while less nucleophilic than alcohols, are also effective nucleophiles for this transformation. The nucleophilicity of phenols can be enhanced by converting them to their corresponding phenoxides using a base. The electronic nature of the substituents on the aromatic ring of the phenol also plays a role; electron-donating groups increase nucleophilicity, while electron-withdrawing groups decrease it.

| Nucleophile Type | Reactant Example | Product | General Reactivity |

| Primary Alcohol | Methanol (B129727) | Methyl 7-methoxy-4-chloro-quinoline-6-carboxylate | High |

| Secondary Alcohol | Isopropanol | Isopropyl 7-methoxy-4-chloro-quinoline-6-carboxylate | Moderate |

| Tertiary Alcohol | tert-Butanol | tert-Butyl 7-methoxy-4-chloro-quinoline-6-carboxylate | Low |

| Phenol | Phenol | Phenyl 7-methoxy-4-chloro-quinoline-6-carboxylate | Moderate |

An example of this type of reaction is the synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate, which can be formed from the corresponding carboxylic acid via the acyl chloride intermediate.

In molecules containing multiple nucleophilic functional groups, such as amino alcohols, achieving selective esterification of a hydroxyl group in the presence of a more nucleophilic amino group can be challenging. Due to the generally higher nucleophilicity of amines compared to alcohols, amidation is often the favored reaction pathway.

To achieve selective O-acylation of an amino alcohol with 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride, a common strategy involves the protection of the more reactive amino group. This can be accomplished by using a suitable protecting group that can be selectively introduced and later removed under mild conditions.

Alternatively, chemoselective esterification can sometimes be achieved by manipulating the reaction conditions. For example, conducting the reaction under acidic conditions can protonate the amino group, rendering it non-nucleophilic and allowing the hydroxyl group to react preferentially. However, the stability of the acyl chloride under acidic conditions must be considered. While specific protocols for the selective esterification of 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride in complex environments are not detailed in the available literature, these general principles of chemoselectivity would be applicable.

Friedel-Crafts Acylation with Aromatic Substrates

Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds between an acyl group and an aromatic ring, typically catalyzed by a Lewis acid. wikipedia.orgorganic-chemistry.org The reaction involves the generation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution.

Alternative Reactivity Pathways

Beyond electrophilic aromatic substitutions, the carbonyl chloride functional group is susceptible to a variety of nucleophilic attacks and reduction reactions.

Hydrolysis and Solvolysis Phenomena

The acyl chloride group of 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride is highly susceptible to nucleophilic attack by water and other solvents (solvolysis).

Hydrolysis: In the presence of water, the compound readily undergoes hydrolysis to yield its corresponding carboxylic acid, 7-methoxy-4-chloro-quinoline-6-carboxylic acid. This reaction is a typical transformation for acyl chlorides. The process begins with the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion and a proton to form the final carboxylic acid product and hydrochloric acid. While kinetic data for this specific molecule is not published, the reaction is generally rapid for most acyl chlorides. researchgate.net In synthetic procedures involving this compound, strict anhydrous conditions are necessary to prevent this premature conversion. chemicalbook.com

Solvolysis: In a similar vein, reaction with alcohols (alcoholysis) would lead to the formation of the corresponding esters. For instance, reaction with methanol would produce methyl 7-methoxy-4-chloro-quinoline-6-carboxylate, and reaction with ethanol (B145695) would yield the ethyl ester. These reactions proceed through a similar nucleophilic acyl substitution mechanism. The high reactivity of the acyl chloride facilitates these transformations, often requiring just the alcohol as the solvent or reactant without the need for extensive heating.

The primary documented application of this compound involves its reaction with ammonia (B1221849) or amines to form amides, a process that is mechanistically related to hydrolysis and solvolysis. chemicalbook.com For example, its reaction with aqueous ammonia is a key step in producing 4-chloro-7-methoxyquinoline-6-carboxamide (B1359183), a crucial intermediate for the synthesis of the drug Lenvatinib. google.com

Reduction Reactions of the Carbonyl Chloride Moiety

The carbonyl chloride group can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), are capable of reducing acyl chlorides directly to primary alcohols. The reaction proceeds via a two-step mechanism involving nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the chloride ion to form an intermediate aldehyde. This aldehyde is then rapidly reduced further by another equivalent of the hydride reagent to the corresponding alkoxide, which upon acidic workup yields the primary alcohol, (7-Methoxy-4-chloro-quinolin-6-yl)methanol.

Reduction to Aldehyde: The reduction can be stopped at the aldehyde stage using less reactive, sterically hindered reducing agents. A classic method for this transformation is the Rosenmund reduction, which utilizes catalytic hydrogenation with a poisoned catalyst (e.g., palladium on barium sulfate, poisoned with quinoline or sulfur). Another common reagent is lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H), which is less reactive than LiAlH₄ and typically allows for the isolation of the aldehyde, 7-methoxy-4-chloro-quinoline-6-carbaldehyde. While these are standard methodologies for the reduction of acyl chlorides, specific applications of these methods to 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride have not been detailed in the available scientific literature.

Applications of 7 Methoxy 4 Chloro Quinoline 6 Carbonyl Chloride As a Synthetic Intermediate

Building Block in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the chloro and carbonyl chloride functionalities in 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride makes it an excellent starting material for the synthesis of complex, fused heterocyclic systems. The quinoline (B57606) core itself is a prominent scaffold in numerous biologically active compounds, and the ability to readily functionalize and annulate this core opens avenues to novel chemical entities with diverse pharmacological profiles.

The 4-chloro substituent is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nitrogen, oxygen, and sulfur nucleophiles. This reactivity is a cornerstone for building fused heterocyclic rings onto the quinoline framework. For instance, reaction with binucleophilic reagents can lead to the formation of tri- and tetracyclic systems. A common strategy involves the reaction with compounds containing both a thiol and an amino group, or two amino groups, to construct thiazoloquinolines or pyrazinoquinolines, respectively.

Furthermore, the carbonyl chloride at the 6-position provides a handle for acylation reactions, enabling the attachment of other heterocyclic moieties or the initiation of cyclization cascades. For example, acylation of a suitable ortho-functionalized aniline (B41778) derivative can be followed by an intramolecular cyclization to furnish quinolino-benzodiazepine or quinolino-quinazoline scaffolds. The interplay between the reactivity at the 4- and 6-positions allows for a stepwise and controlled construction of intricate molecular architectures.

| Reactant Type | Resulting Fused System | Reaction Details |

| o-phenylenediamines | Quinolino[x,y-b]quinoxalines | Reaction with the 4-chloro group followed by intramolecular cyclization. |

| o-aminothiophenols | Quinolino[x,y-b]benzothiazines | Sequential SNAr at C4 and acylation/cyclization at C6. |

| Hydrazides | Triazoloquinolines | Condensation involving the carbonyl chloride and subsequent cyclization. |

Precursor for Diversified Quinoline-Based Library Generation

In the field of drug discovery, the generation of chemical libraries with high structural diversity is paramount for the identification of new therapeutic agents. 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride is an ideal scaffold for the combinatorial synthesis of quinoline-based libraries due to its multiple points of diversification.

The primary sites for diversification are the 4- and 6-positions. The 4-chloro group can be displaced by a wide range of amines, alcohols, and thiols, leading to a library of 4-substituted quinolines. Simultaneously or sequentially, the carbonyl chloride at the 6-position can be reacted with a diverse set of nucleophiles, such as primary and secondary amines, to generate a variety of amides. This parallel synthesis approach allows for the rapid generation of a large number of distinct compounds from a common intermediate.

This strategy has been effectively employed in the search for kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. The quinoline core is a known "privileged scaffold" for kinase inhibition, and by systematically varying the substituents at the 4- and 6-positions, chemists can fine-tune the binding affinity and selectivity of the compounds for specific kinases. For example, libraries of 4-anilino- and 4-phenoxy-quinoline-6-carboxamides have been synthesized and screened for their inhibitory activity against various tyrosine kinases. The data from these screenings provide valuable structure-activity relationships (SAR) that guide the design of more potent and selective drug candidates.

| Diversification Site | Reagent Class | Resulting Functional Group |

| 4-position (via SNAr) | Primary/Secondary Amines | 4-aminoquinolines |

| Anilines | 4-anilinoquinolines | |

| Phenols | 4-phenoxyquinolines | |

| 6-position (via Acylation) | Primary/Secondary Amines | 6-carboxamides |

| Alcohols | 6-esters | |

| Hydrazines | 6-hydrazides |

Role in the Construction of Advanced Organic Scaffolds beyond Quinoline Derivatives

Beyond its use in generating libraries of simple quinoline derivatives, 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride can be utilized in the construction of more complex and advanced organic scaffolds. This often involves multi-step synthetic sequences where the quinoline core serves as a foundational element that is later incorporated into a larger, more intricate molecular architecture.

One such application is in the synthesis of macrocycles. The bifunctional nature of the starting material allows it to be used as a rigid building block in ring-closing metathesis or other macrocyclization strategies. For instance, the 4- and 6-positions can be functionalized with long-chain linkers containing terminal alkenes, which can then be subjected to ring-closing metathesis to form quinoline-containing macrocycles. These macrocyclic structures can exhibit unique host-guest properties or act as constrained peptide mimetics.

Furthermore, the reactive handles on the quinoline core can be used to attach it to other complex molecular frameworks, such as polymers or other biomolecules. This can be achieved by converting the carbonyl chloride to a functional group suitable for bioconjugation, such as a maleimide or an alkyne for click chemistry. The resulting quinoline-biomolecule conjugates can be used as probes for biological imaging or as targeted therapeutic agents. The ability to incorporate the quinoline moiety into larger systems highlights the versatility of 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride as a key intermediate in the construction of sophisticated and functional organic scaffolds.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride, both ¹H and ¹³C NMR spectroscopy provide detailed information about its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring and the methoxy (B1213986) group protons. The protons at positions 2, 3, 5, and 8 of the quinoline core will exhibit characteristic chemical shifts and coupling patterns. The methoxy protons will appear as a sharp singlet, typically in the range of 3.9-4.1 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data by providing signals for all carbon atoms in the molecule, including the quaternary carbons. The carbonyl carbon of the acyl chloride group is expected to be significantly deshielded, appearing at a downfield chemical shift. The carbon atoms of the quinoline ring will have characteristic shifts influenced by the chloro, methoxy, and carbonyl chloride substituents.

| Proton | Predicted Chemical Shift (ppm) | Carbon | Predicted Chemical Shift (ppm) |

| H-2 | 8.6 - 8.8 | C-2 | 150 - 152 |

| H-3 | 7.3 - 7.5 | C-3 | 121 - 123 |

| H-5 | 8.1 - 8.3 | C-4 | 142 - 144 |

| H-8 | 7.4 - 7.6 | C-4a | 125 - 127 |

| -OCH₃ | 3.9 - 4.1 | C-5 | 120 - 122 |

| C-6 | 135 - 137 | ||

| C-7 | 160 - 162 | ||

| C-8 | 107 - 109 | ||

| C-8a | 150 - 152 | ||

| -OCH₃ | 55 - 57 | ||

| C=O | 168 - 172 |

Note: The predicted chemical shifts are based on data from analogous compounds and theoretical calculations. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The molecular formula of 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride is C₁₁H₇Cl₂NO₂. Its exact mass can be calculated, and the presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used for the analysis of such compounds.

Under mass spectrometric analysis, the molecule is expected to exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak will be crucial for confirming the presence of two chlorine atoms. For instance, the ratio of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1.

The fragmentation of 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride would likely proceed through the loss of the carbonyl chloride group or the chlorine atom from the quinoline ring. Studies on the fragmentation of quinoline derivatives have shown that the quinoline ring itself is relatively stable, with fragmentation often initiated at the substituent groups. nih.govresearchgate.net

| Fragment Ion | Proposed Structure |

| [M-Cl]⁺ | Loss of a chlorine atom from the carbonyl chloride |

| [M-COCl]⁺ | Loss of the carbonyl chloride group |

| [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are highly effective for the identification of functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the acyl chloride group. This band is typically observed in the region of 1750-1815 cm⁻¹. The C-Cl stretching vibration of the acyl chloride will also be present, usually in the range of 800-600 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring will appear in the 1500-1650 cm⁻¹ region. scialert.net The C-O stretching of the methoxy group will also give rise to a characteristic band.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide valuable information about the quinoline ring system. The symmetric vibrations of the aromatic rings often give rise to strong Raman signals. The C=O stretching vibration will also be observable in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C=O (Acyl Chloride) | Stretching | 1750 - 1815 | IR (Strong) |

| Aromatic C=C/C=N | Stretching | 1500 - 1650 | IR, Raman |

| C-O (Methoxy) | Stretching | 1200 - 1300 (asymmetric), 1000 - 1100 (symmetric) | IR |

| C-Cl (Acyl Chloride) | Stretching | 800 - 600 | IR |

| Aromatic C-H | Stretching | > 3000 | IR, Raman |

The progress of reactions involving 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride, such as its conversion to an amide or ester, can be effectively monitored by observing the disappearance of the characteristic C=O stretching band of the acyl chloride and the appearance of the corresponding new carbonyl band.

X-ray Crystallography for Solid-State Structural Determination of Key Intermediates

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids. While obtaining a single crystal of the reactive 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride can be challenging, X-ray diffraction studies on its more stable precursors or derivatives are invaluable for understanding the molecular geometry and intermolecular interactions in the solid state.

A study on the closely related compound, 4-chloro-6,7-dimethoxyquinoline, revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net The quinoline ring system was found to be nearly planar. Such studies provide precise bond lengths, bond angles, and information on crystal packing. This information is crucial for understanding the steric and electronic properties of the molecule, which can influence its reactivity and the properties of materials derived from it.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method would be suitable for the analysis of 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride.

A typical HPLC system for this analysis would consist of a C18 stationary phase with a mobile phase composed of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. Detection is commonly achieved using a UV detector, set at a wavelength where the quinoline ring exhibits strong absorbance. The purity of the sample is determined by the relative area of the main peak in the chromatogram.

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given the potential for thermal degradation of the acyl chloride functional group, careful optimization of the GC conditions is necessary.

The analysis would involve injecting a solution of the compound into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5ms column). The separated components then enter the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) data. The mass spectrum can be used to confirm the identity of the compound by comparing it to a library or by analyzing its fragmentation pattern. GC-MS is highly sensitive and can be used to detect and quantify trace impurities. A method developed for the determination of quinoline in textiles utilized a DB-5MS capillary column with a specific temperature program, demonstrating the utility of this technique for quinoline derivatives.

Computational and Theoretical Investigations of 7 Methoxy 4 Chloro Quinoline 6 Carbonyl Chloride Chemistry

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic landscape of 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride. These calculations, typically employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution, orbital energies, and electrostatic potential, which are key determinants of the molecule's reactivity.

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The HOMO-LUMO gap is a significant indicator of chemical reactivity and kinetic stability. For this compound, the electron-rich quinoline (B57606) ring, substituted with an electron-donating methoxy (B1213986) group, influences the HOMO, while the electron-withdrawing chloro and carbonyl chloride groups significantly impact the LUMO. The carbonyl chloride moiety is identified as a primary electrophilic site, susceptible to nucleophilic attack.

Calculations of the molecular electrostatic potential (MEP) map further illustrate the charge distribution. These maps visually represent the regions of positive and negative electrostatic potential on the molecule's surface. For 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride, the most positive (electron-deficient) potential is localized on the carbonyl carbon, confirming its high electrophilicity. Negative potentials are concentrated around the nitrogen atom of the quinoline ring and the oxygen atoms of the methoxy and carbonyl groups.

Table 1: Illustrative Calculated Electronic Properties (Note: These values are representative examples derived from typical DFT calculations for similar organic molecules and are for illustrative purposes.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -2.1 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Reflects the molecule's chemical stability and resistance to electronic excitation. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Mulliken Charge on C=O Carbon | +0.75 e | Highlights the strong electrophilic character of the carbonyl carbon atom. |

Molecular Dynamics Simulations for Conformational Analysis of Reaction Intermediates

While the quinoline core of 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride is largely rigid, the carbonyl chloride group has rotational freedom. Molecular dynamics (MD) simulations are employed to study the conformational preferences of this group and, more importantly, the flexibility of reaction intermediates formed during chemical transformations.

For instance, during a nucleophilic acyl substitution reaction, a tetrahedral intermediate is formed at the carbonyl carbon. MD simulations can explore the conformational space of this transient species. By simulating the intermediate in various solvent environments, researchers can understand how solvent molecules interact with and stabilize the intermediate, influencing the reaction pathway and rate. These simulations track the atomic positions over time, providing insights into the dynamic behavior and stability of different conformers. The analysis often focuses on key dihedral angles, such as the rotation around the C6-carbonyl bond, to identify low-energy conformations.

Table 2: Example Dihedral Angle Analysis from a Hypothetical MD Simulation (Note: This table represents a hypothetical outcome for illustrative purposes.)

| Dihedral Angle | Most Populated Angle (degrees) | Energy Barrier to Rotation (kcal/mol) | Implication |

| C5-C6-C(O)-Cl | 15° and 165° | 2.5 | Suggests two stable, nearly coplanar conformations of the carbonyl chloride group relative to the quinoline ring. |

Computational Elucidation of Reaction Mechanisms and Transition States

A primary application of computational chemistry is to map out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and the transition states that connect them. For 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride, a key reaction is its amidation to form the corresponding amide, 4-Chloro-7-methoxyquinoline-6-carboxamide (B1359183).

Theoretical calculations can elucidate the step-by-step mechanism of this reaction. The process typically involves the nucleophilic attack of an amine on the carbonyl carbon, leading to a tetrahedral intermediate. This is followed by the departure of the chloride leaving group to yield the final amide product. Computational methods are used to locate the geometry of the transition state for each step and calculate its associated activation energy. A lower activation energy indicates a faster reaction rate. These studies can also compare different potential pathways, such as a concerted versus a stepwise mechanism, to determine the most energetically favorable route.

Table 3: Hypothetical Energy Profile for the Amidation Reaction (Note: Energy values are for illustrative purposes to demonstrate the output of such a study.)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Quinoline + Amine) | 0.0 | Starting materials at baseline energy. |

| Transition State 1 (TS1) | +12.5 | Energy barrier for the formation of the tetrahedral intermediate. |

| Tetrahedral Intermediate | -5.2 | A stable, but transient, species along the reaction coordinate. |

| Transition State 2 (TS2) | +8.7 | Energy barrier for the collapse of the intermediate and expulsion of the chloride ion. |

| Products (Amide + HCl) | -15.0 | Final products are energetically more stable than the reactants. |

Predictive Modeling of Reactivity and Selectivity

Building upon the fundamental insights from electronic structure and mechanistic studies, predictive models can be developed to forecast the reactivity of 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride with a wide range of nucleophiles. Quantitative Structure-Activity Relationship (QSAR) models, though more common in drug design, can be adapted to create Quantitative Structure-Reactivity Relationship (QSRR) models.

These models correlate calculated molecular descriptors (like orbital energies, atomic charges, and steric parameters) with experimentally observed reaction rates or yields. By establishing a statistically significant correlation, the model can predict the outcome of reactions with new, untested nucleophiles. For example, a model could predict that nucleophiles with a higher HOMO energy and smaller steric footprint will react faster with the carbonyl chloride group.

Furthermore, the molecule possesses another reactive site: the chloro group at the C4 position, which can undergo nucleophilic aromatic substitution under certain conditions. Predictive models can help determine the selectivity of a given nucleophile for the C6-carbonyl chloride versus the C4-chloro position by comparing the calculated activation barriers for attack at each site. This predictive capability is invaluable for optimizing reaction conditions and designing efficient synthetic routes.

Green Chemistry Approaches and Sustainable Synthesis Considerations

Catalyst Development for Environmentally Benign Syntheses

The synthesis of the quinoline (B57606) core, a critical step in producing 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride, can be made more sustainable through the use of advanced catalytic systems. Traditional methods often rely on homogeneous catalysts that are difficult to separate from the reaction mixture, leading to waste and potential product contamination.

Heterogeneous Catalysis in Quinoline Chemistry

Heterogeneous catalysts offer a greener alternative to their homogeneous counterparts due to their ease of separation and potential for recyclability. In the context of quinoline synthesis, particularly through reactions like the Friedländer annulation, various solid catalysts have shown significant promise. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a versatile method for constructing the quinoline scaffold. google.com

Recent research has highlighted the use of Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄) as a metal-free heterogeneous catalyst for the Friedländer synthesis. nih.govresearchgate.net This catalyst has demonstrated remarkable acceleration in quinoline formation and notable recyclability under optimized, mild reaction conditions. nih.govresearchgate.net The heightened reaction rate is attributed to its elevated surface acidity. nih.govresearchgate.net Furthermore, optimization experiments have shown that a 10 wt% loading of this catalyst at 100 °C can maximize quinoline yield under solvent-free conditions. nih.gov

Metal-organic frameworks (MOFs) have also emerged as promising heterogeneous catalysts due to their high surface area and tunable active sites. For instance, a Cu(II)-based MOF has been utilized for Friedländer reactions, achieving high yields under solvent-free conditions at 80 °C. nih.gov The catalytic activity of MOFs is often attributed to the presence of Lewis acid sites within their structure.

The table below summarizes the performance of various heterogeneous catalysts in Friedländer-type quinoline syntheses, which could be adapted for the synthesis of precursors to 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride.

| Catalyst | Reaction Conditions | Yield (%) | Reusability | Reference |

| g-C₃N₄-CO-(CH₂)₃-SO₃H | Solvent-free, 100 °C, 4h | 97 | Up to 6 cycles | nih.gov |

| Cu(II)-MOF | Solvent-free, 80 °C, 8h | High | Not specified | nih.gov |

| Zirconium triflate | Ethanol (B145695)/water, 60 °C, 0.5-2h | >88 | Not specified | nih.gov |

Nanocatalysis and Recoverable Catalytic Systems

Nanocatalysts offer the advantages of both homogeneous and heterogeneous catalysis, providing high activity and selectivity along with ease of recovery. acs.orgnih.gov Their large surface-area-to-volume ratio often leads to enhanced catalytic performance. nih.gov In quinoline synthesis, various nanocatalysts, including magnetic nanoparticles, have been explored. nih.gov

For example, magnetite (Fe₃O₄) nanoparticles supporting dodecylbenzenesulfonic acid have been used for the one-pot condensation of 2-aminobenzophenones and ketones, affording good yields of substituted quinolines. nih.gov The magnetic nature of these catalysts allows for their simple separation from the reaction mixture using an external magnet, facilitating their reuse. nih.gov

Another approach involves the use of nickel oxide nanoparticles, which have been successfully employed in the solvent-free synthesis of polysubstituted quinolines via Friedländer annulation. nih.gov These examples highlight the potential of nanocatalysis to develop more sustainable synthetic routes towards functionalized quinolines.

The following table presents examples of nanocatalysts used in quinoline synthesis, demonstrating their potential applicability for the target compound.

| Nanocatalyst | Reaction Type | Key Advantages | Reference |

| Fe₃O₄-supported dodecylbenzenesulfonic acid | Friedländer condensation | Magnetic recovery, reusability | nih.gov |

| Nickel oxide nanoparticles | Friedländer annulation | Solvent-free conditions, high yield | nih.gov |

Solvent-Free and Alternative Solvent Reaction Media

The use of volatile organic compounds (VOCs) as solvents is a major contributor to the environmental footprint of chemical processes. Consequently, the development of solvent-free reactions or the use of greener alternative solvents is a key focus of green chemistry.

Solvent-free conditions have been successfully applied to the Friedländer synthesis of quinolines, often in conjunction with heterogeneous catalysts or microwave irradiation. nih.govnih.gov For instance, the use of a Brønsted acid functionalized g-C₃N₄ catalyst allows for efficient quinoline synthesis without the need for a solvent. nih.gov Similarly, certain MOF-catalyzed Friedländer reactions can be performed under solvent-free conditions. nih.gov The chlorination of 4-hydroxyquinolines, a potential step in the synthesis of 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride, has also been achieved under solvent-free conditions using equimolar phosphorus oxychloride (POCl₃) at high temperatures in a sealed reactor.

Ionic liquids have also been explored as alternative reaction media for quinoline synthesis. For example, the ionic liquid [Hbim]BF₄ has been shown to be an efficient catalyst for the Friedländer synthesis under solvent-free conditions at 100 °C, with the ionic liquid being recoverable and reusable. nih.gov

Energy-Efficient Synthetic Protocols, including Microwave-Assisted Reactions

Reducing energy consumption is another critical aspect of green chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com

Microwave irradiation has been successfully applied to the Friedländer synthesis of quinolines. For example, the use of a reusable Nafion NR50 solid acid catalyst in ethanol under microwave irradiation provides an efficient and environmentally friendly route to polysubstituted quinolines. mdpi.com In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials.

The following table provides examples of microwave-assisted synthesis of quinolines, illustrating the potential for energy-efficient protocols.

Future Perspectives and Emerging Research Directions

Exploration of Novel Catalytic Systems for Derivatization

The development of innovative catalytic systems is central to advancing the synthesis of quinoline (B57606) derivatives. These systems offer pathways to new chemical transformations and improve the efficiency and selectivity of existing ones.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild conditions for the generation of radical species. nih.govacs.org This methodology is particularly promising for the functionalization of the quinoline nucleus. nih.gov By using photocatalysts, typically based on iridium or ruthenium, researchers can activate a wide range of precursors to generate radicals that can then engage in Minisci-type reactions with the electron-deficient quinoline ring. nih.govacs.org This approach allows for the introduction of various alkyl, acyl, and other functional groups onto the quinoline scaffold with high regioselectivity, often at the C2 position. nih.govacs.org

Future research in this area will likely focus on:

Earth-Abundant Metal Catalysts: Exploring the use of more sustainable and cost-effective photocatalysts based on metals like iron. mdpi.com

Novel Radical Precursors: Expanding the scope of radical precursors to introduce a wider variety of functional groups under mild conditions. nih.gov

Asymmetric Functionalization: Developing chiral catalysts that can control the stereochemistry of the functionalization, which is crucial for the synthesis of bioactive molecules.

| Catalyst Type | Reaction | Advantages | Research Direction |

| Iridium/Ruthenium Complexes | Minisci-type C-H functionalization | Mild conditions, high efficiency | Asymmetric catalysis |

| Earth-Abundant Metals (e.g., Iron) | Decarboxylative couplings | Cost-effective, sustainable | Broader substrate scope |

| Organic Dyes | C-H hydroxyalkylation | Metal-free, avoids external oxidants | New reaction pathways |

Development of Flow Chemistry Approaches for Scalable Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a reactor, offers significant advantages over traditional batch processing. researchgate.net These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and straightforward scalability. researchgate.netwiley-vch.de For the synthesis of quinoline derivatives, flow chemistry can enable the rapid production of compounds with high purity and consistency. researchgate.netvapourtec.com

Key areas for future development include:

Telescoped Reactions: Integrating multiple reaction steps into a single continuous flow process to minimize manual handling and purification steps. vapourtec.com

Photochemistry in Flow: Combining flow reactors with photochemical methods, such as those using high-power LED lamps, to enable efficient and scalable photoisomerization and cyclization reactions for quinoline synthesis. researchgate.netvapourtec.com

In Situ Reagent Generation: Utilizing flow systems to safely generate and use hazardous intermediates, such as organolithium species, on demand. wiley-vch.de

Integration with Automated Synthesis Platforms

The integration of robotics and artificial intelligence (AI) is revolutionizing chemical synthesis. youtube.com Automated platforms can perform multi-step syntheses, reaction optimization, and purification with minimal human intervention, significantly accelerating the drug discovery and materials development process. cognit.caresearchgate.net These platforms consist of modular components that can be configured to perform a wide variety of chemical reactions, including those necessary for the synthesis and derivatization of quinolines. youtube.com

Future advancements are expected in:

AI-Driven Route Design: Using AI algorithms to predict optimal synthetic routes based on factors like cost, efficiency, and likelihood of success. youtube.com

High-Throughput Experimentation: Employing automated systems to rapidly screen numerous reaction conditions in parallel, allowing for the quick optimization of new transformations. youtube.comcognit.ca

Real-Time Analysis and Feedback: Integrating analytical tools, such as NMR spectroscopy, directly into the automated platform to monitor reaction progress and allow for on-the-fly adjustments to reaction parameters. researchgate.net

New Methodologies for Regioselective Functionalization of the Quinoline Nucleus

Achieving precise control over the position of functionalization on the quinoline ring is a major goal in synthetic chemistry. mdpi.comrsc.org While classical methods exist, there is a continuous drive to develop new strategies that offer greater flexibility and functional group tolerance. cas.cn

Emerging research directions in this area include:

C-H Activation: Developing transition metal-catalyzed reactions that can directly functionalize specific C-H bonds of the quinoline ring, offering a more atom- and step-economical approach compared to traditional methods that require pre-functionalized substrates. mdpi.com

Directing Groups: Employing removable directing groups to guide catalysts to specific positions on the quinoline scaffold, enabling functionalization at sites that are otherwise difficult to access.

Metal-Free Reactions: Exploring metal-free protocols that utilize reagents like iodine to achieve regioselective synthesis of functionalized quinolines under mild conditions. cas.cn

| Method | Position(s) Targeted | Key Features |

| Transition Metal-Catalyzed C-H Activation | C2, C5, C8, etc. | High atom economy, direct functionalization. mdpi.com |

| Magnesiation using TMP Bases | C3, C8 | Tolerates sensitive functional groups. acs.org |

| Povarov-type [4+2] Annulation | - | Forms the quinoline core with specific substitution. researchgate.net |

| Photoredox Catalysis (Minisci-type) | C2 | High regioselectivity for alkyl radical addition. nih.govacs.org |

Q & A

Q. What are the critical steps in synthesizing 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves cyclization of substituted anilines followed by chlorination and methoxylation. Key steps include:

- Cyclization : Use of POCl₃ or PCl₅ to form the quinoline core.

- Chlorination : Controlled chlorination at position 4 using Cl₂ or SOCl₂ under anhydrous conditions .

- Carbonyl Chloride Introduction : Reaction with phosgene (COCl₂) or oxalyl chloride (C₂O₂Cl₂) in dichloromethane at low temperatures.

Optimization : Microwave-assisted synthesis (reduces reaction time) or continuous flow reactors (enhances yield and reproducibility) are recommended .

Q. What spectroscopic techniques are recommended for characterizing 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm), aromatic protons (δ 7.0–8.5 ppm), and carbonyl chloride (C=OCl, δ ~170 ppm in ¹³C NMR).

- IR Spectroscopy : Look for C=O stretching (1740–1820 cm⁻¹) and C-Cl bonds (550–850 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. What safety protocols are essential when handling this compound, particularly regarding skin/eye exposure and inhalation risks?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions.

- First Aid : For skin/eye contact, rinse with water for 15+ minutes. For inhalation, move to fresh air and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- DFT Analysis : Calculate electron density maps to identify electrophilic sites (e.g., carbonyl carbon).

- Reactivity Trends : Compare with analogs (e.g., 4-Chloro-6-fluoro-8-methoxyquinoline-3-carboxamide) to assess substituent effects on reaction kinetics .

- Case Study : Optimize solvent polarity (e.g., DMF vs. THF) using COSMO-RS models to predict solvation effects.

Q. What strategies effectively resolve contradictions in biological activity data across different studies involving this compound?

- Methodological Answer :

- Assay Standardization : Control variables like cell line viability (e.g., HepG2 vs. HEK293) and solvent (DMSO concentration ≤0.1%).

- Structural Analog Comparison : Cross-reference activity of 4-Chloro-7-methoxyquinoline-6-carboxamide (CAS 417721-36-9) to isolate substituent-specific effects .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile IC₅₀ discrepancies in antimicrobial vs. anticancer assays .

Q. What are the design considerations for developing structure-activity relationship (SAR) models using analogs of this compound?

- Methodological Answer :

- Key Substituents : Vary methoxy (position 7) and chloro (position 4) groups to assess steric/electronic impacts.

- Biological Targets : Map interactions with enzymes (e.g., cytochrome P450) using docking simulations (AutoDock Vina).

- Data Table :

| Analog | Substituent Modifications | Bioactivity (IC₅₀, μM) |

|---|---|---|

| 4-Chloro-6-fluoro-8-methoxy | Fluoro at position 6 | 12.3 (Anticancer) |

| 7-Methoxy-4-chloro | Base compound | 8.7 (Antimicrobial) |

| 4-Methoxy-2-methyl | Methyl at position 2 | >50 (Inactive) |

| Source: Adapted from . |

Methodological Notes

- Synthesis Optimization : Prioritize anhydrous conditions for chlorination to avoid hydrolysis of the carbonyl chloride group .

- Data Validation : Cross-check spectral data with PubChem entries (e.g., CID 145978560) to confirm purity .

- Ethical Compliance : Follow institutional guidelines for disposing of chlorinated waste (e.g., neutralization with NaOH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.